molecular formula C19H17N3O3 B3002872 2-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)-4H-chromen-4-one CAS No. 2034509-00-5

2-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)-4H-chromen-4-one

Cat. No. B3002872
CAS RN: 2034509-00-5
M. Wt: 335.363
InChI Key: OWJDNDMMFQRLOE-UHFFFAOYSA-N
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Description

The compound "2-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)-4H-chromen-4-one" is a complex organic molecule that appears to be related to the field of heterocyclic chemistry. While the provided papers do not directly discuss this compound, they do provide insights into similar heterocyclic compounds and their synthesis, which can be informative for understanding the compound .

Synthesis Analysis

The first paper discusses a catalyst-free synthesis of 2-amino-4-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-4H-chromene-3-carbonitrile derivatives through a four-component reaction in water at ambient temperature . Although the target compound is not mentioned, the synthesis of chromene derivatives is relevant as it provides a potential pathway for the synthesis of the chromen-4-one moiety present in the target compound.

The second paper describes the synthesis of a series of cyclohexenones via an ANRORC ring transformation reaction, followed by oxidative aromatization and alkylation reactions . This paper is particularly relevant as it involves the synthesis of tetrahydro-2H-chromenones, which are structurally related to the target compound. The methods described could potentially be adapted for the synthesis of the cyclopenta[3,4]pyrazolo[1,5-a]pyrazine moiety of the target compound.

Molecular Structure Analysis

The structural assignment of the compounds in the second paper was achieved using mass spectrometry, X-ray crystal diffraction, and density functional theory (DFT) calculations . These techniques are crucial for confirming the molecular structure of complex organic compounds and could be applied to the target compound to ensure its structural integrity.

Chemical Reactions Analysis

The papers provided do not directly address the chemical reactions of the target compound. However, the synthesis methods and structural assignments discussed in the papers suggest that similar analytical techniques and reaction conditions could be applied to study the chemical reactivity of the target compound .

Physical and Chemical Properties Analysis

Neither paper directly reports on the physical and chemical properties of the target compound. However, the properties of similar heterocyclic compounds, such as solubility, melting points, and stability, can often be inferred from related structures. The catalyst-free synthesis in water suggests that the chromene derivatives synthesized in the first paper are likely to have some degree of water solubility . The use of DFT calculations in the second paper could also provide theoretical predictions of the physical and chemical properties of the target compound .

properties

IUPAC Name

2-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-diene-11-carbonyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c23-16-10-18(25-17-7-2-1-4-13(16)17)19(24)21-8-9-22-15(11-21)12-5-3-6-14(12)20-22/h1-2,4,7,10H,3,5-6,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWJDNDMMFQRLOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3CN(CCN3N=C2C1)C(=O)C4=CC(=O)C5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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